molecular formula C7H11FO2 B2819458 1-Fluorocyclobutanecarboxylic acid ethyl ester CAS No. 337-98-4

1-Fluorocyclobutanecarboxylic acid ethyl ester

Cat. No.: B2819458
CAS No.: 337-98-4
M. Wt: 146.161
InChI Key: KHJDKRLKAOIKRV-UHFFFAOYSA-N
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Description

1-Fluorocyclobutanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.161. The purity is usually 95%.
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Biological Activity

1-Fluorocyclobutanecarboxylic acid ethyl ester (CAS Number: 337-98-4) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with a fluorine atom at the first carbon position and an ethyl ester group attached to the carboxylic acid functional group. Its molecular formula is C5H7FO2\text{C}_5\text{H}_7\text{F}\text{O}_2.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification Reactions : The reaction of cyclobutanecarboxylic acid with ethanol in the presence of acid catalysts.
  • Fluorination : Utilizing fluorinating agents to introduce fluorine into the cyclobutane structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.

  • Molecular Targets : The compound may modulate the activity of enzymes and receptors involved in metabolic processes and oxidative stress responses.
  • Biochemical Pathways : It has been suggested that this compound could influence pathways related to signal transduction, potentially affecting cellular responses to external stimuli.

Applications in Research and Industry

This compound has diverse applications across several fields:

  • Medicinal Chemistry : It serves as a precursor for synthesizing complex medicinal compounds, including β-keto esters that are crucial in drug development.
  • Food Science : The compound is utilized in producing medium-chain volatile flavor esters, enhancing aroma and taste in food products.
  • Renewable Energy : It plays a role in biodiesel production through transesterification processes, contributing to sustainable energy solutions.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Transesterification Reactions : Research demonstrated high yields (up to 99%) when used as a reagent in transesterification reactions involving β-keto esters, indicating its efficiency as a synthetic building block.
  • Fluorinated Building Blocks : The compound has been identified as a valuable building block for drug discovery due to its unique fluorination pattern, which may enhance lipophilicity and biological activity compared to non-fluorinated analogs .

Comparative Analysis

The following table summarizes the properties and applications of this compound alongside structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesApplications
This compoundC5H7FO2Cyclobutane structure with fluorineMedicinal chemistry, food science, biodiesel
1-(Trifluoromethyl)cyclobutanecarboxylic acidC5H6F3O2Contains trifluoromethyl groupPotentially enhanced biological activity
Ethyl 2-fluorocyclopropanecarboxylateC5H7FO2Different ring structure (cyclopropane)Varies based on structural modifications

Properties

IUPAC Name

ethyl 1-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJDKRLKAOIKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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